8-(cyclohexylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
Description
8-(Cyclohexylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a substituted xanthine derivative characterized by a purine-2,6-dione core. Key structural features include:
- Position 3: A methyl group.
- Position 7: A 3-phenylpropyl substituent.
- Position 8: A cyclohexylamino group.
This compound belongs to the class of 7,8-disubstituted purine-2,6-diones, which are of significant interest due to their diverse pharmacological activities, including anti-inflammatory, antiarrhythmic, and phosphodiesterase (PDE) inhibitory properties .
Properties
IUPAC Name |
8-(cyclohexylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-25-18-17(19(27)24-21(25)28)26(14-8-11-15-9-4-2-5-10-15)20(23-18)22-16-12-6-3-7-13-16/h2,4-5,9-10,16H,3,6-8,11-14H2,1H3,(H,22,23)(H,24,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCDOHHWTSBGOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(cyclohexylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method involves the alkylation of a purine derivative with a phenylpropyl halide under basic conditions. This is followed by the introduction of the cyclohexylamino group through nucleophilic substitution. The final step involves the methylation of the purine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
8-(cyclohexylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
8-(cyclohexylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used to study enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(cyclohexylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes, thereby reducing inflammation or preventing cancer cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent-Driven Structural Variations
The table below highlights critical structural differences among selected purine-2,6-dione derivatives:
*Molecular weight inferred from structurally similar compound in .
Key Observations:
- Position 7 : The 3-phenylpropyl group in the target compound and its analogues (e.g., ) may enhance lipophilicity and membrane permeability compared to smaller alkyl chains (e.g., propyl, isobutyl).
- Position 8: Cyclohexylamino (target compound) vs. benzylamino () vs. Hydroxyethylamino derivatives (e.g., ) may exhibit enhanced water solubility due to the polar hydroxyl group.
Physicochemical and Pharmacokinetic Properties
- Melting Points: Analogues with aromatic substituents (e.g., 8-benzylamino derivatives) show higher melting points (180–203°C) compared to aliphatic-substituted compounds (165–167°C for 7-butyl derivatives) .
- Purity : UPLC/MS purity for analogues ranges from 95.26% to 100%, suggesting robust synthetic protocols for this class .
- Solubility : Microcrystalline formulations of dimethoxystyryl derivatives (average particle size <50 µm) demonstrate enhanced bioavailability .
Biological Activity
The compound 8-(cyclohexylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione (CAS Number: 839682-29-0) is a purine derivative with potential biological activity. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 488.6 g/mol. The structure consists of a purine core modified with cyclohexyl and phenylpropyl substituents, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 488.6 g/mol |
| CAS Number | 839682-29-0 |
Research indicates that compounds similar to This compound may exhibit various biological activities, including:
- Cytotoxicity : Preliminary studies suggest that this compound could induce apoptosis in cancer cell lines by activating caspases and disrupting cell cycle progression.
- Antiproliferative Effects : The compound may inhibit cell proliferation through mechanisms involving the modulation of signaling pathways associated with growth factors and cytokines.
Case Studies and Research Findings
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of related purine derivatives on HepG2 liver cancer cells. The results showed significant induction of apoptosis and cell cycle arrest in the S phase, suggesting a potential avenue for cancer therapy .
- Pharmacological Profile : In vitro assays have demonstrated that purine derivatives can interact with various biological targets, including enzymes involved in nucleotide metabolism. This interaction could lead to altered cellular functions and therapeutic effects against proliferative diseases.
- Comparative Studies : A comparative analysis of different derivatives indicated that modifications in the side chains significantly affect the potency and selectivity of these compounds towards specific biological targets .
Summary of Findings
The biological activity of This compound is still under investigation; however, existing literature suggests promising cytotoxic properties against cancer cells and potential applications in targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
